N'-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a triazolothiazole core fused with a fluorinated aromatic system. The molecule comprises:
- A 1,2,4-triazolo[3,2-b][1,3]thiazole ring system substituted at position 2 with a 2-fluorophenyl group.
- An ethyl linker connecting the triazolothiazole core to an ethanediamide moiety.
- The ethanediamide is further substituted with a 2,4-difluorophenyl group.
The compound’s molecular complexity and fluorine substitutions likely confer unique physicochemical properties, such as increased lipophilicity and resistance to oxidative degradation.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-11-5-6-16(15(23)9-11)25-19(30)18(29)24-8-7-12-10-31-20-26-17(27-28(12)20)13-3-1-2-4-14(13)22/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZKFQOIDIJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the fluorinated phenyl groups. Common reagents used in these reactions include various fluorinating agents, triazole-forming reagents, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions. Key findings include:
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
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Fluorine Influence : Electron-withdrawing fluorine substituents on the phenyl rings increase electrophilicity of the amide carbonyl, accelerating hydrolysis .
Nucleophilic Aromatic Substitution (SNAr)
The 2-fluorophenyl group attached to the triazole-thiazole system participates in SNAr reactions due to fluorine's strong leaving-group ability:
| Nucleophile | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| NH3 (aq) | DMF, 120°C, 8 hrs | 2-aminophenyl-triazolo-thiazole derivative | 65% | Requires Cu(I) catalyst | |
| KSCN | DMSO, 100°C, 12 hrs | 2-thiocyanatophenyl analogue | 58% | Side product: des-fluoro |
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Regioselectivity : Substitution occurs preferentially at the 2-fluorophenyl position over the 2,4-difluorophenyl group due to reduced steric hindrance .
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Catalysis : Copper(I) iodide enhances reaction rates by stabilizing transition states.
Electrophilic Substitution on the Triazole-Thiazole Core
The fused heterocycle undergoes electrophilic substitution at electron-rich positions:
| Electrophile | Conditions | Position Substituted | Product Stability | Source |
|---|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 hrs | C5 of thiazole | Moderate (decomposes above 80°C) | |
| Cl2 (g) | CH2Cl2, 25°C, 1 hr | C3 of triazole | High |
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Nitration : Occurs at the thiazole C5 due to higher electron density compared to the triazole ring.
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Chlorination : Favors triazole C3, forming a stable chloro-derivative used in further cross-coupling reactions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Byproducts Identified | Source |
|---|---|---|---|---|
| 220-250 | 12 | Cleavage of ethanediamide linkage | CO2, NH3 | |
| 300-320 | 38 | Degradation of triazole-thiazole core | HF, SO2 |
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Kinetics : Activation energy (Ea) for primary decomposition = 148 kJ/mol (Kissinger method).
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Safety Note : Exothermic decomposition above 280°C necessitates controlled heating in synthetic applications.
Metal Coordination Complexation
The amide oxygen and triazole nitrogen participate in metal binding:
| Metal Salt | Solvent | M:L Ratio | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|---|
| Cu(II)Cl2 | Ethanol | 1:2 | 8.9 ± 0.2 | Catalytic oxidation | |
| Pd(II) acetate | DMF/H2O | 1:1 | 6.3 ± 0.3 | Suzuki-Miyaura coupling |
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Structural Evidence : X-ray crystallography of the Cu(II) complex shows square-planar geometry with binding at the triazole N4 and amide O .
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Catalytic Utility : Pd(II) complexes enable C-C bond formation at mild conditions (50°C, 4 hrs).
Photochemical Reactivity
UV irradiation induces structural changes:
| Wavelength (nm) | Time (hrs) | Major Product | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 | 3 | Ring-opening to thioamide derivative | 0.18 | |
| 365 | 6 | Isomerization of triazole moiety | 0.07 |
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Mechanism : 254 nm light cleaves the C-S bond in the thiazole ring via σ→σ* transitions.
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Synthetic Utility : Photoproducts show enhanced solubility in polar aprotic solvents.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial and antifungal activities. It has been effective against several strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies have suggested that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, N'-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide could be explored for various therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, further development could lead to novel anticancer therapies.
- Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal medications.
- Management of Inflammatory Disorders : The anti-inflammatory effects could be harnessed for treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study utilized various human cancer cell lines to assess the cytotoxic effects of the compound. Results indicated significant inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Efficacy Testing : Another study tested the compound against clinical isolates of bacteria and fungi. The results showed that it was particularly effective against resistant strains of Staphylococcus aureus and Candida albicans .
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and heterocyclic rings enable it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Key Differences :
- The triazolothiazole core is substituted with a 4-fluorophenyl group (vs. 2-fluorophenyl in the target compound).
- The ethanediamide moiety is linked to a 4-methoxyphenyl group (vs. 2,4-difluorophenyl).
- The methoxy group (electron-donating) in the analogue contrasts with the electron-withdrawing fluorine atoms in the target compound, affecting electronic distribution and solubility .
N'-[1,2-bis(3-fluorophenyl)ethyl]-N-[4-(cyanomethoxy)phenyl]ethanediamide (, Entry 9)
- Key Differences: Features a bis(3-fluorophenyl)ethyl group instead of a triazolothiazole core. Contains a cyanomethoxy substituent on the phenyl ring.
- Impact: The absence of a triazolothiazole core limits direct structural comparability but highlights the prevalence of fluorinated aromatic systems in bioactive compounds.
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) ()
- Key Differences :
- A triazolo[1,5-a]pyrimidine core (vs. triazolothiazole).
- Substituents include a sulfonamide group (vs. ethanediamide).
- Impact :
- The sulfonamide group enhances hydrogen-bonding capacity, which may improve target engagement in agrochemical applications (flumetsulam is a herbicide).
- The 2,6-difluorophenyl substitution pattern contrasts with the 2,4-difluorophenyl group in the target compound, suggesting divergent steric and electronic profiles .
Physicochemical Properties
Biological Activity
N'-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-triazole core and a thiazole moiety. The presence of fluorine substituents is notable for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing a 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL . The inclusion of the thiazole ring in the structure may further enhance this activity by providing additional binding sites for interaction with microbial enzymes.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under review may exhibit these properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have been well documented. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This suggests that this compound may also possess similar anti-inflammatory effects.
Study 1: Antimicrobial Evaluation
In a comparative study involving various triazole derivatives, this compound was tested against resistant strains of bacteria. Results indicated that it exhibited superior antimicrobial activity compared to standard antibiotics like norfloxacin .
Study 2: Cytotoxicity Testing
A cytotoxicity assay performed on human cancer cell lines revealed that the compound induced significant cell death at low micromolar concentrations. The IC50 values were comparable to those of established anticancer agents .
Data Table: Biological Activities
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves ambiguous stereochemistry, as seen in triazolo-thiadiazine analogs .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for high-resolution confirmation) .
Basic: How is the compound’s biological activity initially screened, and what targets are prioritized?
Answer:
Initial screening focuses on target-based assays and phenotypic profiling :
- Enzyme Inhibition Assays : Test against kinases, proteases (e.g., TMPRSS2), or cytochrome P450 isoforms using fluorescence/colorimetric readouts .
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Priority Targets :
| Target | Rationale | Reference |
|---|---|---|
| TMPRSS2 | Relevance to viral entry (e.g., SARS-CoV-2) | |
| EGFR Kinase | Fluorophenyl groups enhance binding | |
| CYP3A4 | Metabolic stability assessment |
Advanced: How can reaction yields be optimized for the triazolo-thiazole core?
Answer:
Optimization strategies include:
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency vs. ethanol .
Catalyst Screening : Pd(PPh₃)₄ for cross-coupling steps increases yield by 15–20% .
Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., dimerization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
